![molecular formula C16H16N4O3S B5145209 1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)
1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol, commonly known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme is responsible for catalyzing the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. BPTES has been extensively studied for its potential as an anticancer agent, and its synthesis, mechanism of action, and physiological effects have been well documented.
Mecanismo De Acción
BPTES works by binding to the active site of the glutaminase enzyme, thereby inhibiting its activity. This prevents the conversion of glutamine to glutamate, which is an essential step in cancer cell metabolism. Without glutamate, cancer cells cannot generate the energy they need to grow and divide. BPTES has been shown to be highly selective for the glutaminase enzyme, and does not affect other enzymes involved in amino acid metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTES has also been shown to reduce the levels of glutamate and other metabolites in cancer cells, which can lead to a reduction in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTES is its high selectivity for the glutaminase enzyme. This makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of BPTES is that it can be difficult to work with in the lab, as it is highly insoluble in water and other common solvents.
Direcciones Futuras
There are a number of future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the development of combination therapies that target multiple metabolic pathways in cancer cells. Finally, there is a need for more research on the potential side effects of BPTES and other glutaminase inhibitors, particularly in the context of long-term treatment.
Métodos De Síntesis
BPTES can be synthesized using a multi-step process that involves the reaction of 4-nitroaniline with 2-mercaptobenzimidazole to form 3-(1H-benzimidazol-2-ylthio)-4-nitroaniline. This compound is then reacted with 2-chloro-1-(3-chloropropyl)propan-1-one to form BPTES.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential as an anticancer agent. It has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. BPTES works by inhibiting the glutaminase enzyme, which is essential for cancer cell metabolism. By inhibiting this enzyme, BPTES can starve cancer cells of the nutrients they need to grow and divide.
Propiedades
IUPAC Name |
1-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitroanilino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10(21)9-17-11-6-7-14(20(22)23)15(8-11)24-16-18-12-4-2-3-5-13(12)19-16/h2-8,10,17,21H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJHXLUHMFHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]amino}propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)

![2-ethoxyethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5145141.png)
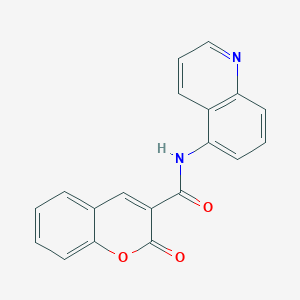
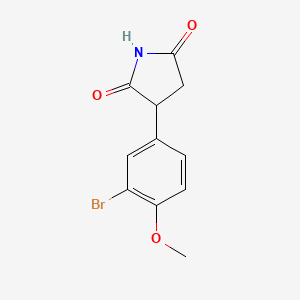

![5-[4-(methylthio)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5145156.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)
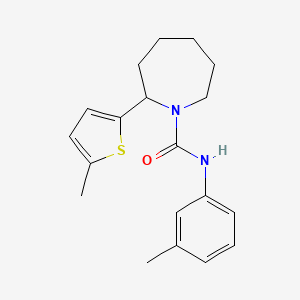
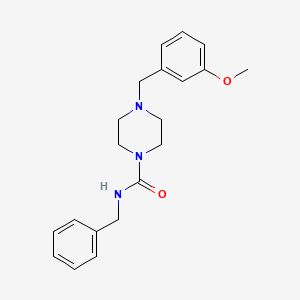
![2,6-di-tert-butyl-4-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5145187.png)
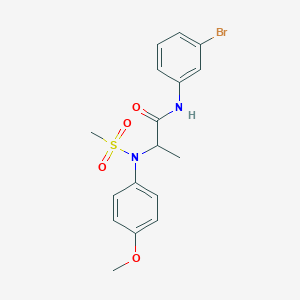
![ethyl [bis(2-methylphenyl)phosphoryl]acetate](/img/structure/B5145201.png)
![dimethyl [2,2-dichloro-1-(diethoxyphosphoryl)vinyl]malonate](/img/structure/B5145216.png)